![molecular formula C₃₀H₂₉NO₆S B1141272 Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside CAS No. 123212-53-3](/img/no-structure.png)

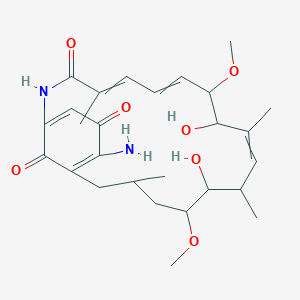

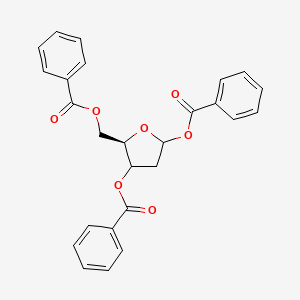

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves selective glycosylation techniques and the introduction of protecting groups to control the reactivity of different hydroxyl groups on the sugar molecule. For instance, Crich and Yao (2004) detailed a method for the highly stereocontrolled synthesis of β-D-rhamnopyranosides from D-mannosyl glycosyl donors using benzylidene acetal fragmentation, achieving high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their reactivity and biological activity. The use of X-ray crystallography and NMR spectroscopy is common for elucidating these structures. For example, Guo et al. (2004) performed a crystallographic study on a similar thiomannoside, providing insights into its α-anomer structure and revealing intramolecular and intermolecular hydrogen bonds (Guo et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-α-D-Mannopyranoside involves various transformations, such as glycosylation reactions, introduction and removal of protecting groups, and modifications at the sulfur atom. Crich and Bowers (2006) describe the use of the [1-cyano-2-(2-iodophenyl)]ethylidene group as a new acetal-protecting group for carbohydrate thioglycoside donors, which allows for strong beta-selectivity in glycosylation reactions and efficient radical fragmentation to form β-rhamnopyranosides (Crich & Bowers, 2006).

科学的研究の応用

Synthesis of Complex Carbohydrates

One significant application involves the synthesis of complex carbohydrate structures, such as the tetrasaccharide related to the repeating unit of the antigen from Shigella dysenteriae type 5. This complex synthesis process highlights the versatility of mannopyranoside derivatives in constructing biologically relevant oligosaccharides (Mukherjee et al., 2000).

Methodologies in Carbohydrate Chemistry

Research has also focused on the methodological advancements in carbohydrate chemistry, such as the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. This methodology demonstrates the strategic manipulation of mannopyranoside derivatives for selective glycosidic bond formation, contributing to the broader understanding of glycosylation reactions (Crich et al., 2000).

Safety And Hazards

The specific safety and hazards related to this compound are not directly mentioned in the search results. It’s always important to handle chemical compounds with appropriate safety measures.

将来の方向性

The future directions of research involving this compound are not directly mentioned in the search results. However, given its use in preparing L-Galactosylated dimeric sialyl Lewis X structures3, it may have potential applications in biochemical research.

Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

CAS番号 |

123212-53-3 |

|---|---|

製品名 |

Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside |

分子式 |

C₃₀H₂₉NO₆S |

分子量 |

531.62 |

同義語 |

(R)-Ethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-β-D-glucopyranoside; _x000B_Pyrano[3,2-d]-1,3-dioxin β-D-glucopyranoside derivative |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)